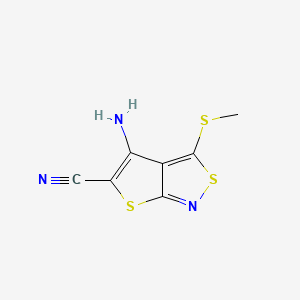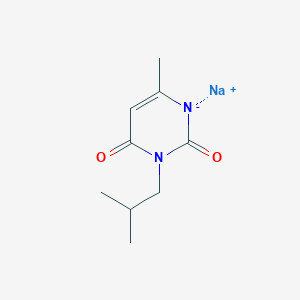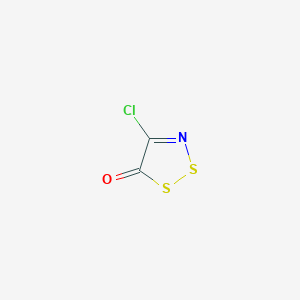
5H-1,2,3-Dithiazol-5-one, 4-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5H-1,2,3-dithiazol-5-one is a heterocyclic compound characterized by a five-membered ring containing sulfur, nitrogen, and chlorine atoms. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis involves the reaction of Appel’s salt with chloroacetonitrile and disulfur dichloride under controlled conditions . The reaction typically requires a base, such as pyridine, and is carried out at room temperature to yield the desired product .
Industrial Production Methods
Industrial production of 4-Chloro-5H-1,2,3-dithiazol-5-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the compound. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5H-1,2,3-dithiazol-5-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ring Transformation: The dithiazole ring can be transformed into other heterocyclic systems through reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of 4-Chloro-5H-1,2,3-dithiazol-5-one include bases like pyridine, nucleophiles such as amines and thiols, and oxidizing or reducing agents . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from the reactions of 4-Chloro-5H-1,2,3-dithiazol-5-one include substituted dithiazoles, oxidized or reduced derivatives, and various heterocyclic compounds resulting from ring transformations .
Applications De Recherche Scientifique
4-Chloro-5H-1,2,3-dithiazol-5-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Chloro-5H-1,2,3-dithiazol-5-one involves its interaction with nucleophilic sites in biological molecules. The compound can inhibit the activity of enzymes by forming covalent bonds with their active sites, leading to the disruption of essential biochemical pathways . The specific molecular targets and pathways involved vary depending on the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-5H-1,2,3-dithiazole-5-thione: Similar in structure but contains a thione group instead of a ketone group.
4,5-Dichloro-1,2,3-dithiazolium chloride:
4-Phenyl-5H-1,2,3-dithiazole-5-thione: Contains a phenyl group and a thione group, exhibiting different reactivity and biological activity.
Uniqueness
4-Chloro-5H-1,2,3-dithiazol-5-one is unique due to its combination of a chlorine atom and a dithiazole ring, which imparts distinct reactivity and biological properties. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
65573-12-8 |
|---|---|
Formule moléculaire |
C2ClNOS2 |
Poids moléculaire |
153.6 g/mol |
Nom IUPAC |
4-chlorodithiazol-5-one |
InChI |
InChI=1S/C2ClNOS2/c3-1-2(5)6-7-4-1 |
Clé InChI |
GRKFJFMXGSWQGY-UHFFFAOYSA-N |
SMILES canonique |
C1(=NSSC1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butenedioic acid (2Z)-, mono[3-[3-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]-2,2-dimethyl-1-oxopropoxy]-2,2-dimethylpropyl] ester](/img/structure/B14469058.png)
![6,6,10-Trimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14469060.png)
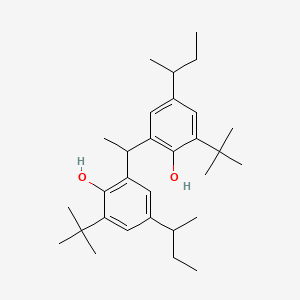
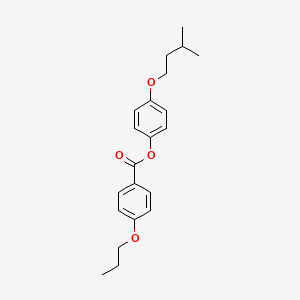
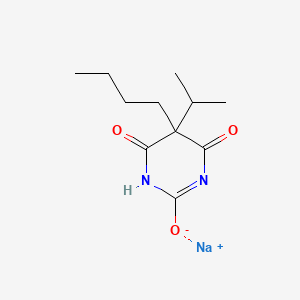
![Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester](/img/structure/B14469090.png)
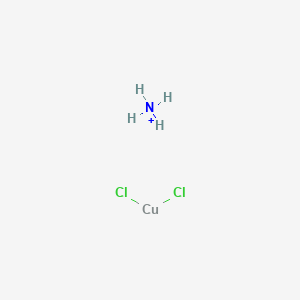
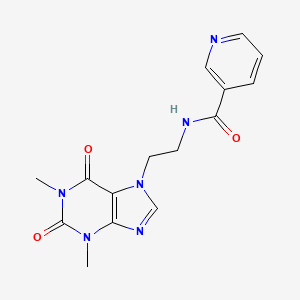
![1(2H)-Naphthalenone, 2-[(3,4-dichlorophenyl)methylene]-3,4-dihydro-](/img/structure/B14469111.png)
![Benzoic acid, 2-[(3-bicyclo[2.2.1]hept-2-yl-2-methylpropylidene)amino]-, methyl ester](/img/structure/B14469124.png)
![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14469145.png)
